![molecular formula C19H19NO2 B2681620 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 347320-21-2](/img/structure/B2681620.png)

1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

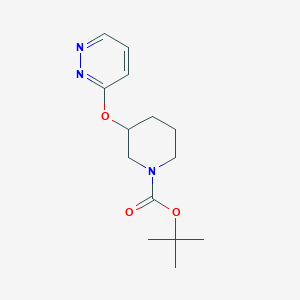

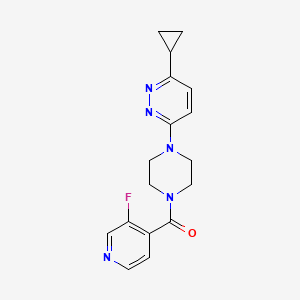

“1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde” is a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a dimethylphenoxy group and an aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a dimethylphenoxy group, and an aldehyde group . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The dimethylphenoxy group consists of a phenyl ring with two methyl groups attached, and an oxygen atom linking it to the rest of the molecule. The aldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) with a hydrogen atom attached .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The indole ring is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution. The dimethylphenoxy group is likely relatively unreactive .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of the polar aldehyde group and the aromatic indole ring might suggest that this compound has some degree of solubility in both polar and non-polar solvents .

Applications De Recherche Scientifique

Titanium-Mediated Reductive Coupling

Treatment of related compounds with titanium reagents yields good results in synthesizing bis(substituted)-ethylenes and pinacols, depending on reaction conditions. This process, involving a chiral compound as a starting material, results in the formation of products with specific stereochemical configurations, determined by NMR spectroscopy and X-ray diffraction. Such reactions underscore the utility of titanium-mediated processes in synthesizing complex molecules with defined stereochemistry (Ágústsson et al., 2002).

Gold-Catalyzed Cycloisomerizations

Gold(I)-catalyzed cycloisomerization offers an efficient method for preparing 1H-indole-2-carbaldehydes, showcasing the potential of gold catalysis in organic synthesis. This method is noted for its simplicity, efficiency, and broad substrate applicability, yielding products in high yields. The proposed mechanism involves activation of the alkyne moiety by gold(I), illustrating the versatility of gold catalysis in facilitating complex molecular transformations (Kothandaraman et al., 2011).

Oxidation Studies

Investigations into the oxidation of dimethylindole derivatives have revealed detailed kinetic and mechanistic insights. These studies have led to the understanding of electrophilic attack mechanisms and the formation of specific oxidation products, contributing to the broader knowledge of indole chemistry and oxidation reactions (Ghanem et al., 1996).

Synthesis and Reaction with Active Methylene Compounds

Research on the treatment of indole-3-carbaldehyde with epichlorohydrin and subsequent reactions has enabled the synthesis of compounds with potential applications in various fields. This work highlights the importance of exploring reactions of indole derivatives for synthesizing new chemical entities (Suzdalev & Den’kina, 2011).

Nanocatalysed Synthetic Route Exploration

The synthesis of indole-3-carbaldehyde derivatives via nanocatalysed Knoevenagel condensation emphasizes the role of green chemistry and nanotechnology in facilitating efficient, environmentally friendly chemical syntheses. This approach showcases the potential of nanocatalysis in improving reaction yields and rates while minimizing environmental impact (Madan, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(3,4-dimethylphenoxy)ethyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14-7-8-17(11-15(14)2)22-10-9-20-12-16(13-21)18-5-3-4-6-19(18)20/h3-8,11-13H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWQSCLLEXMJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)

![(E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide](/img/structure/B2681543.png)

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)

![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)

![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)

![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)